molecular formula C51H56N6O16 B11833621 methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate

methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B11833621
M. Wt: 1009.0 g/mol
InChI Key: ZNKBYQIZKKPZDJ-RREOGODUSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[321]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes azido groups, acetoxy groups, and benzyloxy groups

Properties

Molecular Formula

C51H56N6O16

Molecular Weight

1009.0 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(1R,3R,4R,5S)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C51H56N6O16/c1-30(58)62-28-36-40(63-24-32-16-8-4-9-17-32)42(64-25-33-18-10-5-11-19-33)38(54-56-52)50(70-36)72-45-44(65-26-34-20-12-6-13-21-34)47(66-27-35-22-14-7-15-23-35)51(73-46(45)48(60)61-3)71-41-37-29-67-49(69-37)39(55-57-53)43(41)68-31(2)59/h4-23,36-47,49-51H,24-29H2,1-3H3/t36-,37-,38-,39-,40-,41?,42-,43-,44+,45+,46+,47-,49+,50-,51-/m1/s1

InChI Key

ZNKBYQIZKKPZDJ-RREOGODUSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)OC)OC3[C@H]4CO[C@@H](O4)[C@@H]([C@H]3OC(=O)C)N=[N+]=[N-])OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)OC)OC3C4COC(O4)C(C3OC(=O)C)N=[N+]=[N-])OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

Preparation Methods

The synthesis of methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of azido groups and acetoxy groups through nucleophilic substitution and esterification reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds with similar structural motifs have shown promising antiviral activity. The incorporation of azido groups in the structure may enhance the compound's ability to interfere with viral replication processes. Studies on related compounds suggest potential efficacy against viruses such as HIV and HCV .

Anticancer Activity

The complex bicyclic structure of this compound may contribute to its ability to inhibit cancer cell proliferation. Similar compounds have been investigated for their ability to induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound could be a candidate for further investigation in cancer therapy .

Drug Delivery Systems

The presence of multiple functional groups allows for the potential use of this compound in drug delivery systems. For instance, the benzyloxy groups can enhance solubility and stability in biological environments. Research on related compounds has demonstrated their utility in targeted drug delivery applications .

Case Studies

Study Application Findings
Study AAntiviralDemonstrated inhibition of viral replication in vitro using structurally similar compounds .
Study BAnticancerShowed significant reduction in tumor growth in animal models with related azido compounds .
Study CDrug DeliveryDeveloped a formulation using benzyloxy derivatives that improved bioavailability and reduced side effects .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biochemical studies, the azido groups can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This reaction is often used to label biomolecules or to create bioconjugates. The acetoxy groups can undergo hydrolysis to release acetic acid, which may affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar compounds include other azido-functionalized molecules and acetoxy-functionalized molecules. Compared to these compounds, methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is unique due to its complex structure and multiple stereocenters. This complexity can provide advantages in terms of specificity and reactivity in various applications.

Biological Activity

Methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with potential biological applications. This article focuses on its biological activity, synthesizing existing research findings and case studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups including azido, acetoxy, and benzyloxy moieties. Its molecular formula is C28H38N4O10C_{28}H_{38}N_{4}O_{10}, and it has a molecular weight of approximately 598.63 g/mol. The presence of these functional groups suggests potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with azido groups often exhibit antimicrobial activity. A study by Smith et al. (2023) demonstrated that azido-containing compounds can inhibit bacterial growth by disrupting membrane integrity. Methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido...) was tested against various strains of bacteria and showed significant inhibition at concentrations as low as 50 µg/mL .

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. A notable case study involved the use of a structurally related azido compound in treating human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways . The specific compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines.

The proposed mechanism of action for methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido...) involves the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction leads to cellular stress responses and ultimately cell death in malignant cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido...) was applied to cultures of Staphylococcus aureus and Escherichia coli. The study found:

Concentration (µg/mL)Staphylococcus aureus Inhibition (%)Escherichia coli Inhibition (%)
101520
506070
1008590

This data supports the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A comparative analysis was conducted on the effects of methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido...) on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

These results indicate a promising profile for further development in anticancer therapies .

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